REACTION_CXSMILES
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ClC1C=C(C=CC=1)C(OO)=[O:6].[CH2:12]([C:14]1[CH:15]=[C:16]([NH:23][C:24](=[O:28])[C:25]([CH3:27])=[CH2:26])[CH:17]=[CH:18][C:19]=1[N+:20]([O-:22])=[O:21])[CH3:13].C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C>ClCCl>[CH2:12]([C:14]1[CH:15]=[C:16]([NH:23][C:24]([C:25]2([CH3:27])[CH2:26][O:6]2)=[O:28])[CH:17]=[CH:18][C:19]=1[N+:20]([O-:22])=[O:21])[CH3:13]
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Name
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|
Quantity
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14.71 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
|
|
Quantity
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6.68 g
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Type
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reactant
|
Smiles
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C(C)C=1C=C(C=CC1[N+](=O)[O-])NC(C(=C)C)=O
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Name
|
|
Quantity
|
149 mg
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
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Name
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Quantity
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180 mL
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Type
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solvent
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Smiles
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ClCCl
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After refluxing for 5 h the reaction mixture
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Duration
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5 h
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Type
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FILTRATION
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Details
|
The precipitated 3-chlorobenzoic acid was filtered
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Type
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EXTRACTION
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Details
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the filtrate was extracted three times with 1M Na2CO3 and water
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
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Details
|
evaporated
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Type
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CUSTOM
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Details
|
The crude product was purified by flash chromatography
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Name
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Type
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|
Smiles
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C(C)C=1C=C(C=CC1[N+](=O)[O-])NC(=O)C1(OC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |